2-(2-Fluorophenyl)propanedioic acid
Description
2-(2-Fluorophenyl)propanedioic acid (hypothetical structure) is a fluorinated derivative of propanedioic acid (malonic acid), featuring a 2-fluorophenyl substituent at the central carbon of the malonic acid backbone. These compounds are critical in pharmaceutical and chemical research due to their role as intermediates or impurities in drug synthesis. For example, fluorinated aromatic acids are often used to modulate pharmacokinetic properties, such as bioavailability and metabolic stability .
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-(2-fluorophenyl)propanedioic acid |
InChI |
InChI=1S/C9H7FO4/c10-6-4-2-1-3-5(6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14) |
InChI Key |
FHMSCMOARKTKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Fluorophenyl)propanedioic acid with structurally or functionally related compounds, based on the available evidence:
Key Observations:
Chain Length: Propanedioic acid (C3 diacid) derivatives generally exhibit higher polarity and lower logP values than propanoic (C3 monoacid) or butanedioic (C4 diacid) analogs, impacting their pharmacokinetic profiles .
Pharmaceutical Relevance: The propanedinitrile derivative (CAS 312307-38-3) is a critical impurity in Vonoprazan, emphasizing the importance of fluorinated intermediates in gastric acid inhibitors . Esterified propanedioic acids (e.g., dimethyl esters) are preferred in synthesis due to enhanced stability and reactivity under mild conditions .
Research Findings and Data Gaps
- Synthetic Routes : Fluorophenyl-propanedioic acid derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution, but optimized methods for scale-up are underreported in the evidence.
- Thermodynamic Data : Boiling points and melting points are scarce for the exact compound, though analogs suggest thermal stability up to 300–400°C .
- Toxicological Studies : Long-term toxicity and ecotoxicological data are absent for most compounds, highlighting a need for comprehensive safety assessments.
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